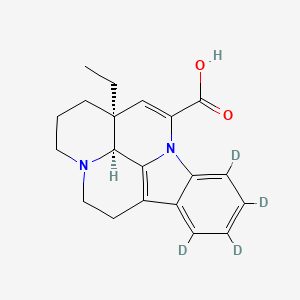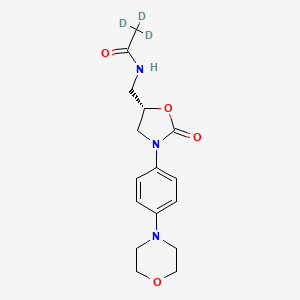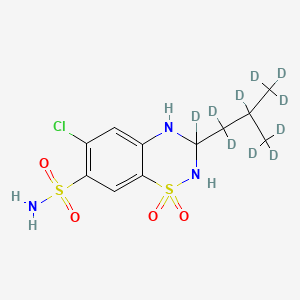
Apovincaminic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apovincaminic Acid-d4 is the deuterium labeled Apovincaminic acid . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used for research purposes only .
Synthesis Analysis
Apovincaminic Acid-d4 is identified as a primary active metabolite of Vinpocetine (VP) by the hydrolysis reaction in vivo . Approximately 75% of VP is hydrolyzed into its main active metabolite AVA, leading to a low bioavailability of (6.2 ± 1.9)% in vivo .Molecular Structure Analysis
The molecular formula of Apovincaminic Acid-d4 is C20H18D4N2O2 . The molecular weight is 326.43 . The IUPAC name is (15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo .Physical And Chemical Properties Analysis
Apovincaminic Acid-d4 is a solid substance . It should be stored at 4° C . Its melting point is >180° C (dec.) .Safety and Hazards
Zukünftige Richtungen
The future directions of Apovincaminic Acid-d4 research could involve the development of a population pharmacokinetic (PopPK) model for AVA based on a study in healthy volunteers with three different formulations of vinpocetine . This could be helpful in ensuring the more effective and safer use of the vinpocetine in the future given the increasing range of suggested indications for its use .
Eigenschaften
IUPAC Name |
(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-PFJDKSMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apovincaminic Acid-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)